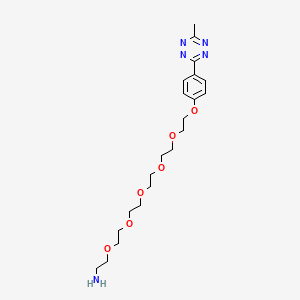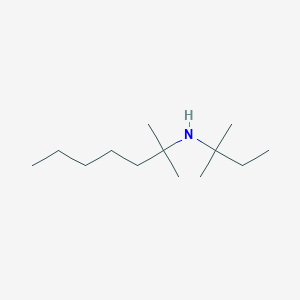
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine is a tertiary amine with a complex branched structure. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound is characterized by its unique structure, which includes multiple methyl groups and a heptane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of 2-methylheptan-2-one with 2-methylbutan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of 2-methylbutan-2-amine with 2-methylheptan-2-yl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, where the reactants are continuously fed into a reactor, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the substituent used.
Scientific Research Applications
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in metabolic pathways and as a model compound for studying amine metabolism.
Medicine: Investigated for its potential use in drug development, particularly in the design of amine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine involves its interaction with various molecular targets:
Molecular Targets: It primarily interacts with enzymes and receptors that recognize amine groups.
Pathways Involved: The compound can participate in metabolic pathways involving amine oxidation and reduction, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methylbutan-2-amine: A simpler amine with a similar structure but fewer methyl groups.
2-methylheptan-2-amine: Another related compound with a heptane backbone but different branching.
Uniqueness
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine is unique due to its highly branched structure, which imparts distinct chemical properties and reactivity compared to simpler amines. This complexity makes it valuable in specialized applications where specific reactivity is required.
Properties
Molecular Formula |
C13H29N |
|---|---|
Molecular Weight |
199.38 g/mol |
IUPAC Name |
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine |
InChI |
InChI=1S/C13H29N/c1-7-9-10-11-13(5,6)14-12(3,4)8-2/h14H,7-11H2,1-6H3 |
InChI Key |
JLYYUTGQVZJZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)NC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



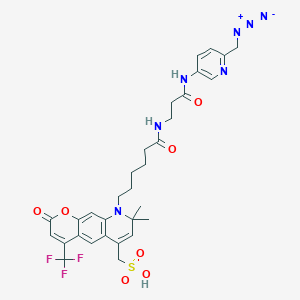
![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)
![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
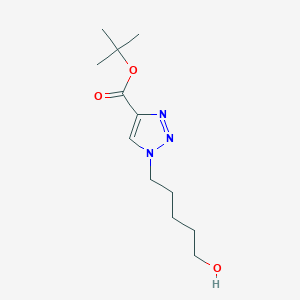

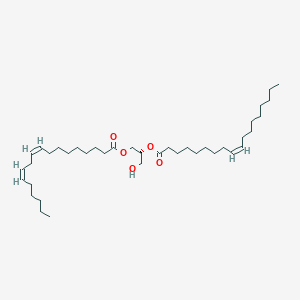
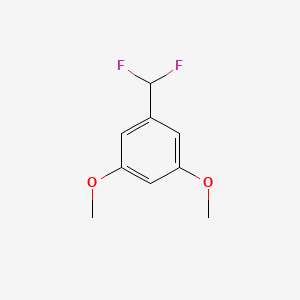


![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
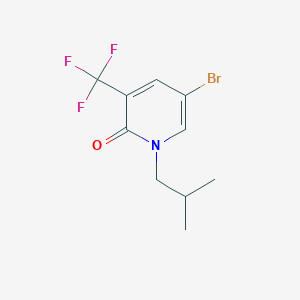
![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)
